2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
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Description
The compound “2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone” appears to be a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a phenyl group, which is a functional group characterized by a ring of six carbon atoms.
Synthesis Analysis
Without specific literature or database references, it’s challenging to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the attachment of the phenyl group through a suitable reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and phenyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups and the presence of any chiral centers.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzothiazole ring might undergo electrophilic aromatic substitution reactions, while the phenyl group could participate in a variety of reactions depending on its substitution pattern.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve elucidating its synthesis, studying its reactivity, determining its physical and chemical properties, and investigating its potential biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature or database references would be needed. If you have any specific references or papers, please provide them and I would be happy to help analyze them.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-2-10-7-11(14(20)8-13(10)19)15(21)9-17-18-12-5-3-4-6-16(12)22-17/h3-8,19-20H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWQTCGXNSEENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
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